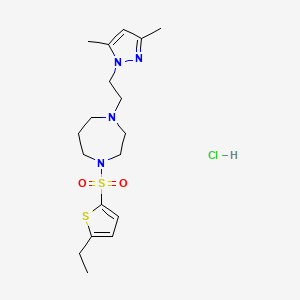

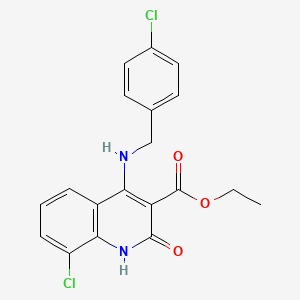

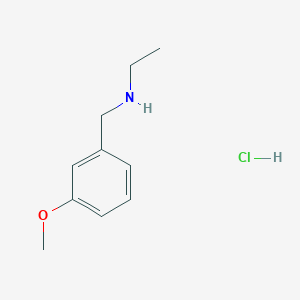

Ethyl 8-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 8-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H16Cl2N2O3 and its molecular weight is 391.25. The purity is usually 95%.

BenchChem offers high-quality Ethyl 8-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Potentials

Research has explored the synthesis of quinazolines and quinoline derivatives, investigating their potential as antimicrobial agents. Studies demonstrate the effectiveness of these compounds against a variety of bacterial and fungal strains, suggesting their utility in addressing antibiotic resistance and expanding the arsenal of antimicrobial substances. For example, synthesized quinazolines have been screened for their antibacterial and antifungal activities, showing promising results against Eschericia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus (Desai, Shihora, & Moradia, 2007).

Synthesis of Heterocyclic Compounds

The compound serves as a versatile synthon in the synthesis of novel heterocyclic compounds, such as thienoquinolines and tetraazaaceanthrylenes. These processes involve reactions with primary amines and triethyl orthoformate, leading to the creation of complex structures with potential pharmaceutical applications (Mekheimer et al., 2005).

Anticancer Activity

Recent research has also focused on the anticancer properties of quinoline-3-carboxylate derivatives, specifically against breast cancer cell lines. The synthesis of new derivatives and their evaluation against the MCF-7 cell line have revealed compounds with significant anticancer activity, highlighting the therapeutic potential of these molecules in oncology (Gaber et al., 2021).

Catalyst Development

In the realm of catalysis, derivatives of quinoline have been employed in the synthesis of organochromium complexes for the selective trimerization of ethylene. This application underscores the role of these compounds in industrial chemistry, facilitating the production of polymers and other chemicals (Ronellenfitsch, Wadepohl, & Enders, 2014).

Novel Synthetic Methods

The compound's reactivity has been harnessed in developing new synthetic methods, enabling the creation of diverse molecular structures. These advancements not only expand the chemical toolbox but also open new avenues for drug development and material science (Shemchuk et al., 2007).

Propiedades

IUPAC Name |

ethyl 8-chloro-4-[(4-chlorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O3/c1-2-26-19(25)15-17(22-10-11-6-8-12(20)9-7-11)13-4-3-5-14(21)16(13)23-18(15)24/h3-9H,2,10H2,1H3,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEMFSOLORXFJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Adamantanyloxyethyl){[4-(tert-butyl)phenyl]sulfonyl}amine](/img/structure/B2692759.png)

![N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2692765.png)

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B2692772.png)